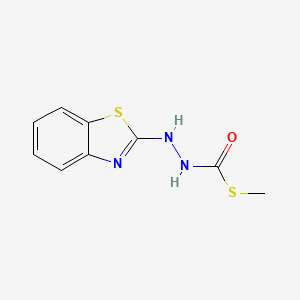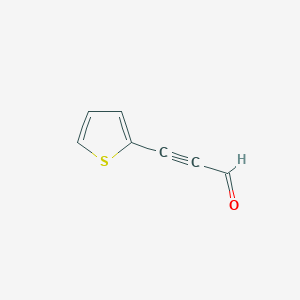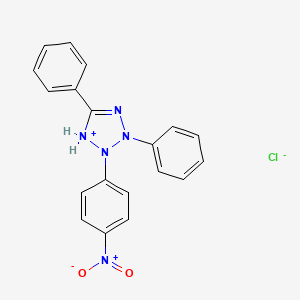
2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a tetrazolium core, which is known for its versatility in chemical reactions and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the reaction of 4-nitrobenzaldehyde with diphenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and chlorination, to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation: The tetrazolium ring can be oxidized under specific conditions to form different oxidation states.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Nucleophiles: Ammonia, amines, and thiols.
Oxidizing Agents: Potassium permanganate and hydrogen peroxide.
Major Products
Reduction: 2-(4-Aminophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride.
Substitution: Various substituted tetrazolium derivatives depending on the nucleophile used.
Oxidation: Oxidized tetrazolium species with different oxidation states.
科学的研究の応用
2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: Employed in biochemical assays to study enzyme activities and cellular respiration.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of dyes and pigments, as well as in the formulation of specialty chemicals.
作用機序
The mechanism of action of 2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride involves its interaction with cellular components. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can result in the inhibition of enzyme activities, disruption of cellular processes, and induction of oxidative stress.
類似化合物との比較
Similar Compounds
- 2-(4-Iodophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- 2-(4-Bromophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- 2-(4-Chlorophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
Uniqueness
2-(4-Nitrophenyl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical interactions. This makes the compound versatile and valuable for diverse applications.
特性
CAS番号 |
20829-03-2 |
|---|---|
分子式 |
C19H16ClN5O2 |
分子量 |
381.8 g/mol |
IUPAC名 |
2-(4-nitrophenyl)-3,5-diphenyl-1H-tetrazol-1-ium;chloride |
InChI |
InChI=1S/C19H15N5O2.ClH/c25-24(26)18-13-11-17(12-14-18)23-21-19(15-7-3-1-4-8-15)20-22(23)16-9-5-2-6-10-16;/h1-14H,(H,20,21);1H |
InChIキー |
ITGQYGGUISQXHU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[1-(4-Nitrophenyl)propylidene]hydroxylamine](/img/structure/B14720477.png)
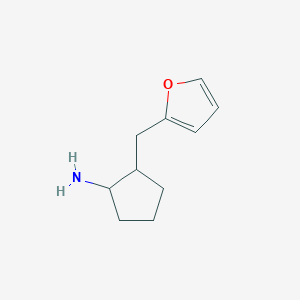
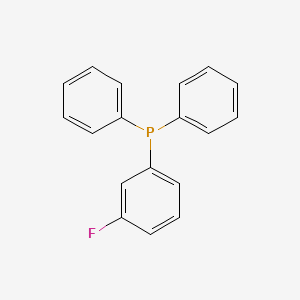
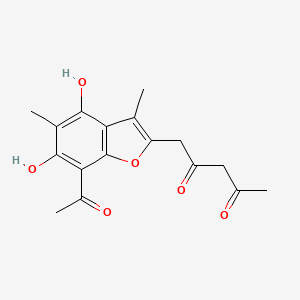
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate](/img/structure/B14720497.png)


![Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14720507.png)

